molecular formula C7H11NO2 B3366701 (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-53-9

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No.: B3366701
CAS No.: 1427203-53-9
M. Wt: 141.17 g/mol
InChI Key: TWXWMEGIVQLEOG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Non-Natural Amino Acid Chemistry and Spirocyclic Systems

Non-natural amino acids (UAAs) are amino acids not found among the 20 proteinogenic amino acids. researchgate.net They are crucial tools in drug discovery, offering the ability to modify the shape, stability, and biological activity of peptides and other small molecules. nih.gov The introduction of UAAs can lead to enhanced selectivity and potency of drug candidates. (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a prime example of a UAA, where the core structure is a spirocycle.

Spirocycles are compounds containing at least two rings connected by a single common atom. rsc.org This structural feature imparts a distinct three-dimensional geometry, which is increasingly sought after in drug design to improve molecular properties. rsc.org The spirocyclic nature of this compound provides a conformationally constrained scaffold, a desirable attribute in the development of molecules with specific biological targets. enamine.net

Significance of Chiral Spiro Compounds in Medicinal Chemistry and Chemical Biology

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. mdpi.com The two enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even harmful. mdpi.comnih.gov Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in modern drug development. nih.gov

Chiral spiro compounds, such as this compound, are particularly significant. Their rigid, well-defined three-dimensional structures can lead to highly specific interactions with biological targets like enzymes and receptors, which are themselves chiral. mdpi.com This specificity can enhance the potency and reduce the off-target effects of a drug. nih.gov The spirocyclic framework can also improve pharmacokinetic properties, such as metabolic stability and cell permeability.

Historical Development and Evolution of Research on Azaspiro[2.4]heptane Scaffolds

The interest in azaspiro[2.4]heptane scaffolds has been largely driven by their potential as proline analogues and their incorporation into peptidomimetics. Proline and its derivatives are known to introduce significant conformational constraints in peptide chains, which can be critical for biological activity. mdpi.com

Early research into spirocyclic compounds laid the groundwork for the synthesis of more complex structures. The development of synthetic methodologies to create spirocycles with specific stereochemistry has been a key area of focus. For the azaspiro[2.4]heptane system specifically, its utility as an intermediate in the synthesis of biologically active molecules has spurred significant research. A notable example is its role as a key building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.comgoogle.com This application has led to the development of improved and scalable synthetic processes for compounds like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related derivative. mdpi.comgoogle.com

The synthesis of these scaffolds often involves multi-step sequences, with a key challenge being the stereoselective formation of the spirocyclic core. mdpi.com Various synthetic strategies have been explored, including catalytic enantioselective preparations. mdpi.com

Overview of Current Research Landscape and Key Academic Challenges for the Compound Class

The current research landscape for this compound and its analogues is vibrant and focused on several key areas:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes remains a primary objective. Researchers are exploring new catalytic systems and reaction pathways to access these complex molecules in high purity and yield. mdpi.com

Medicinal Chemistry Applications: The scaffold is being actively investigated for its potential in developing new drugs for a range of diseases beyond viral infections. Its rigid structure makes it an attractive template for designing inhibitors of various enzymes and protein-protein interactions.

Conformational Analysis: Detailed studies of the conformational preferences of peptides and peptidomimetics containing the azaspiro[2.4]heptane moiety are being conducted to better understand how this building block influences molecular shape and biological activity.

Despite the progress, several academic challenges persist:

Stereochemical Control: Achieving complete control over the stereochemistry during synthesis can be difficult and often requires sophisticated catalytic systems or chiral auxiliaries. mdpi.comnih.gov

Scalability: While methods for the laboratory-scale synthesis exist, scaling up the production of enantiomerically pure azaspiro[2.4]heptane derivatives for potential commercial use can be challenging and costly. google.com

Functionalization: The development of methods for the selective functionalization of the spirocyclic core to introduce additional diversity and modulate properties is an ongoing area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWMEGIVQLEOG-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241468
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427203-53-9
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427203-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Control and Chiral Purity in R 5 Aza Spiro 2.4 Heptane 7 Carboxylic Acid Synthesis

Enantiomeric Excess Determination Techniques and Methodological Advancements

Determining the enantiomeric excess (e.e.), a measure of the chiral purity of a sample, is a fundamental step in asymmetric synthesis. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for separating and quantifying enantiomers. This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For precursors to the (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid scaffold, specific chiral HPLC methods have been successfully developed. For instance, the enantiomeric ratio of a key intermediate has been determined using a CHIRALPAK® IC column, which is a polysaccharide-based CSP. mdpi.com The separation is achieved by eluting the compound with a mixture of non-polar and polar solvents, allowing for the baseline separation and quantification of the two enantiomers. mdpi.com The choice of CSP and mobile phase is critical and is often determined through a screening process to find the optimal conditions for resolution. chromatographyonline.com

Table 1: Example Chiral HPLC Conditions for an Azaspiro[2.4]heptane Precursor
ParameterConditionReference
ColumnCHIRALPAK® IC (0.46 cm × 25 cm) mdpi.com
Mobile PhaseHexanes/Isopropanol (92:8) mdpi.com
Flow Rate1 mL/min mdpi.com
ResultSeparation of enantiomers with retention times of 9.27 min (major) and 9.97 min (minor) mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers another powerful, albeit often indirect, method for e.e. determination. Traditionally, this involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which possess distinct NMR spectra. nih.govnih.gov However, methodological advancements have led to more direct approaches. One such innovation involves the use of symmetrical, achiral resolving agents, such as N,N'-disubstituted oxoporphyrinogens. nih.govresearchgate.netcolab.ws These agents form transient complexes with the chiral analyte. colab.ws This interaction induces a chemical shift non-equivalence in the proton NMR spectrum, where the magnitude of the split signal is directly proportional to the enantiomeric excess, thereby avoiding the need for covalent derivatization. nih.govresearchgate.net Other techniques include the use of chiral solvating agents or chiral lanthanide shift reagents. nih.gov

Other optical methods, such as Circular Dichroism (CD) , can also be employed. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The association between an achiral host and a chiral guest like a carboxylic acid can create complexes that provide a distinct CD signal, the sign and magnitude of which can be correlated to the configuration and enantiomeric excess of the guest molecule. nih.govrsc.org

Racemization Prevention and Control Strategies in Synthesis and Handling

Racemization, the process by which an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers, can undermine the entire goal of an asymmetric synthesis. thieme-connect.de For amino acid derivatives like this compound, the stereocenter alpha to the carboxylic acid is particularly susceptible to epimerization, especially during reactions that involve the activation of the carboxyl group, such as in peptide coupling. thieme-connect.denih.gov The mechanism often involves the formation of a planar intermediate that can be protonated from either face, leading to a loss of stereochemical integrity. thieme-connect.de

Several strategies are critical for preventing and controlling racemization:

Temperature Control: Lowering the reaction temperature is a fundamental strategy to minimize racemization. In the synthesis of related azaspiro scaffolds, a significant loss in enantioselectivity was observed at temperatures above 0 °C, highlighting the importance of maintaining cold conditions (e.g., -20 °C) during critical steps. mdpi.com

Reagent Selection: The choice of coupling reagents for amide bond formation significantly impacts the risk of racemization. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a well-established method to suppress racemization during peptide synthesis. thieme-connect.depeptide.com These additives act by minimizing the lifetime of highly reactive, racemization-prone intermediates. thieme-connect.de

Protecting Group Strategy: The nature of the protecting group on the nitrogen atom can influence the stability of the adjacent stereocenter. While standard protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) are widely used, they can sometimes facilitate side reactions that lead to racemization under basic deprotection conditions. nih.gov The development of alternative protecting groups that are removed under milder, nearly neutral conditions can greatly suppress this side reaction. nih.gov

Control of Base: The presence of a base, particularly a strong, non-hindered tertiary amine, can promote racemization by abstracting the proton at the alpha-carbon. thieme-connect.de Careful selection of the base and its stoichiometry is essential. In some cases, using a hindered base or protocols that avoid excess base can be beneficial. nih.gov

Table 2: Summary of Racemization Prevention Strategies
StrategyPrincipleExample Application
Low TemperatureReduces the rate of the epimerization side reaction.Maintaining reaction temperatures at -20 °C during alkylation steps. mdpi.com
Coupling AdditivesSuppresses the formation of highly reactive, racemization-prone intermediates.Use of HOBt or HOAt during amide bond formation. thieme-connect.depeptide.com
Protecting Group SelectionAvoids harsh deprotection conditions that can promote racemization.Utilizing thiol-labile protecting groups instead of base-labile Fmoc groups. nih.gov
Base ManagementMinimizes the abstraction of the acidic α-proton.Using hindered amines or limiting the amount of base used in the reaction. nih.gov

Conformational Analysis of the Azaspiro[2.4]heptane System

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to determine the preferred spatial arrangements (conformations) of a molecule. The azaspiro[2.4]heptane system is characterized by a rigid spirocyclic core, where a cyclopropane (B1198618) ring and a pyrrolidine (B122466) ring share a single carbon atom. This inherent rigidity limits the molecule's conformational freedom, which can be a significant advantage in drug design as it presents a more predictable shape for interaction with a biological target. univ.kiev.ua

The primary methods for studying the conformation of such systems are computational modeling and NMR spectroscopy.

Computational Methods: Techniques such as molecular mechanics (MM), Density Functional Theory (DFT), and ab initio calculations are used to model the potential energy surface of the molecule. nih.gov These methods can predict the geometries of various possible conformers (e.g., different puckering states of the five-membered pyrrolidine ring) and calculate their relative energies to identify the most stable, low-energy conformations. nih.govresearchgate.net

NMR Spectroscopy: Experimental conformational analysis in solution is heavily reliant on NMR. nih.gov By analyzing parameters such as nuclear Overhauser effects (NOEs), which provide information about through-space distances between protons, and scalar (J) coupling constants, which are related to dihedral angles, the time-averaged conformation of the molecule can be elucidated. dundee.ac.uk Variable-temperature NMR studies can also reveal information about the energy barriers between different conformers. researchgate.net For the azaspiro[2.4]heptane system, analysis would focus on the puckering of the five-membered ring and the relative orientation of the substituents.

Impact of Defined Stereochemistry on Molecular Recognition and Interactions

The precise, non-superimposable three-dimensional structure of a chiral molecule is the cornerstone of its ability to engage in specific molecular recognition events with biological macromolecules, such as enzymes and receptors, which are themselves chiral. The defined (R)-stereochemistry of 5-Aza-spiro[2.4]heptane-7-carboxylic acid is paramount to its function and utility.

This compound is a constrained proline analogue. The inclusion of proline and its analogues in peptide chains is known to induce significant conformational restrictions that are often critical for biological activity. mdpi.com The spirocyclic nature of the azaspiro[2.4]heptane scaffold further rigidifies this structure. This pre-organized conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

The profound impact of this specific stereochemistry is demonstrated by its application as a key building block in the synthesis of Ledipasvir, a highly potent antiviral drug used for the treatment of Hepatitis C. mdpi.com Ledipasvir functions by inhibiting the viral non-structural protein 5A (NS5A). The efficacy of Ledipasvir is critically dependent on the precise fit of its components, including the this compound-derived moiety, into the binding site of the NS5A protein. Any deviation from this specific stereochemistry would likely result in a dramatic loss of binding affinity and, consequently, a loss of therapeutic activity. nih.gov This illustrates the principle that a defined stereochemical configuration is essential for optimal molecular interactions and the desired pharmacological effect. nih.gov

Table 3: Stereochemistry and Molecular Recognition
AspectDescriptionSignificance
Structural ClassConstrained proline analogue.Induces conformational rigidity in larger molecules. mdpi.com
Chiral ConfigurationThe specific (R)-configuration at the stereocenter.Essential for precise 3D orientation and fit into a biological target. nih.gov
ApplicationKey building block for the antiviral drug Ledipasvir.Demonstrates the critical role of the compound's stereochemistry in a potent therapeutic agent. mdpi.com
Binding PrincipleThe rigid, pre-organized conformation can enhance binding affinity to target proteins like NS5A.Leads to higher potency and selectivity of the final drug molecule.

Structural Elucidation and Advanced Characterization of R 5 Aza Spiro 2.4 Heptane 7 Carboxylic Acid

Spectroscopic Techniques for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism, Optical Rotatory Dispersion, Electronic Circular Dichroism)

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose.

Optical rotation is a key parameter for characterizing chiral compounds. For the enantiomeric N-Boc protected derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a specific rotation of [α]D²⁵ = -23.5 (c 1.00, MeOH) has been reported. mdpi.com This indicates that the (R)-enantiomer would be expected to have a positive optical rotation of a similar magnitude under the same conditions.

X-ray Crystallography of Crystalline Derivatives and Co-crystals for Structural Confirmation

X-ray crystallography provides unambiguous proof of molecular structure, including absolute configuration, by mapping the electron density of a single crystal. Although a crystal structure for (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid itself has not been reported, the analysis of crystalline derivatives is a standard approach to confirm its three-dimensional arrangement.

The synthesis of crystalline derivatives, such as salts with chiral acids or bases, or the formation of co-crystals, can facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. Such an analysis would provide precise data on bond lengths, bond angles, and the conformation of the spirocyclic system, definitively confirming the (R) configuration at the C7 stereocenter. Research on related spirocyclic proline-based inhibitors has utilized X-ray co-crystal structure guided design, highlighting the utility of this technique in understanding the binding modes of such scaffolds.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of a compound's molecular weight and elemental composition. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For the N-Boc protected derivative, (R)-5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid, the computed exact mass is 241.13140809 Da. researchgate.net Experimental HRMS data for the corresponding (S)-enantiomer, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, yielded a value of m/z = 240.1236 ([M-H]⁻), which is in close agreement with the calculated value of 240.1236 for C12H18NO4. mdpi.com This demonstrates the power of HRMS in confirming the elemental composition of these spirocyclic amino acid derivatives.

CompoundIonization ModeCalculated m/zExperimental m/zReference
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[M-H]⁻240.1236240.1236 mdpi.com

Advanced Nuclear Magnetic Resonance Spectroscopic Studies (e.g., 2D NMR, NOESY) for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Advanced techniques, including two-dimensional (2D) NMR experiments, provide detailed information about the connectivity of atoms and the spatial proximity of protons, offering crucial insights into the molecule's conformation.

While a complete set of 2D NMR data for this compound is not available, extensive 1D and some 2D NMR studies have been conducted on its N-Boc protected (S)-enantiomer. mdpi.com These studies are invaluable for understanding the general spectroscopic features of this spirocyclic system.

The ¹H NMR spectrum of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃ shows a complex pattern due to the presence of rotamers, a common feature in N-acylated proline derivatives. mdpi.com Key signals include those for the protons of the cyclopropyl (B3062369) and pyrrolidine (B122466) rings. The ¹³C NMR spectrum provides resonances for all carbon atoms, including the characteristic signals for the spiro carbon and the carbonyl groups of the carboxylic acid and the Boc protecting group. mdpi.com

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals for the (R)-enantiomer. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would reveal through-space correlations between protons, providing critical information about the preferred conformation of the spirocyclic system in solution. For the related (S)-Boc-protected isomer, it has been noted that two-dimensional experiments (NOESY, HSQC) were performed to confirm the signal assignments. mdpi.com

NucleusCompoundSolventKey Chemical Shifts (δ ppm)Reference
¹H(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidCDCl₃10.64 (br s, 1H), 4.50 (m, 1H), 3.40-3.39 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.48/1.44 (s, 9H), 0.61 (m, 4H) mdpi.com
¹³C(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidCDCl₃178.6, 154.0, 80.5, 59.5, 53.7, 39.0, 28.5, 20.2, 11.8, 8.0 mdpi.com

Molecular Interactions and Biological Activity of R 5 Aza Spiro 2.4 Heptane 7 Carboxylic Acid Derivatives

Role as a Proline Mimetic and Conformational Constraint in Peptidomimetics and Small Molecules

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid serves as a conformationally constrained proline analogue. The incorporation of proline and its mimetics into peptide chains is a well-established strategy for inducing specific secondary structures, such as β-turns and polyproline helices, which are crucial for molecular recognition and biological activity. The rigid spirocyclic system of this compound significantly restricts the conformational freedom of the peptide backbone, more so than proline itself. This is due to the spirocyclic fusion of a cyclopropane (B1198618) ring to the pyrrolidine (B122466) ring, which locks the geometry of the molecule.

This conformational rigidity is highly desirable in the design of peptidomimetics, which are small molecules that mimic the structure and function of peptides. By replacing natural amino acids with constrained analogues like this compound, researchers can design molecules with enhanced receptor-binding affinity, improved metabolic stability, and better oral bioavailability. The spirocyclic scaffold allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.

The utility of spirocyclic proline mimetics is not limited to peptidomimetics. In the realm of small molecule drug discovery, these scaffolds are employed to create complex, three-dimensional molecules with favorable physicochemical properties. The rigidity of the spirocyclic core can lead to improved target selectivity and reduced off-target effects, as the molecule is pre-organized in a conformation that is complementary to the binding site of the intended target.

A notable example of the application of a spirocyclic proline mimetic is the design of ProM-2, a diproline mimetic that adopts a polyproline type II (PPII) helix conformation. While not the specific compound of focus, this example illustrates the principle of using spirocyclic structures to enforce specific peptide secondary structures, which can lead to improved binding to protein targets such as the Ena/VASP homology 1 (EVH1) domain. nih.gov

The introduction of conformational constraints by proline analogues can be quantified by observing their effect on the cis/trans isomerization of the peptide bond. The energy barrier for this isomerization is a critical factor in protein folding. The rigid structure of spirocyclic proline analogues can influence this equilibrium, favoring one isomer over the other and thereby stabilizing a particular peptide conformation.

FeatureProlineThis compound
Structure Pyrrolidine ringSpirocyclic system with a cyclopropane ring fused to a pyrrolidine ring
Conformational Flexibility ModerateHighly constrained
Application in Peptidomimetics Induces turns and helicesEnforces rigid conformations for enhanced binding and stability
Impact on Small Molecules Provides a cyclic scaffoldCreates complex 3D structures with improved selectivity

Molecular Engagement with Protein Targets: In Vitro Enzyme Inhibition and Receptor Binding Studies

The constrained three-dimensional structure of this compound derivatives makes them attractive candidates for targeting the binding sites of enzymes and receptors. While specific in vitro enzyme inhibition and receptor binding data for a wide range of derivatives of this particular compound are not extensively available in the public domain, the principle of their molecular engagement can be understood through studies of structurally related spirocyclic compounds.

In another example, a synthetic azaspirane derivative was found to suppress the proliferation of breast cancer cells by inhibiting the phosphorylation of JAK2 and STAT3 proteins. nih.gov This indicates a direct or indirect engagement with components of the JAK/STAT signaling pathway, a critical pathway in cancer progression. The IC50 values for this compound were in the low micromolar range, demonstrating potent biological activity. nih.gov

The most prominent example of molecular engagement for a derivative of this compound is its incorporation into the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. In this context, the spirocyclic moiety is a crucial part of the molecule that binds to the NS5A protein, a key component of the HCV replication complex. The rigid structure of the spirocyclic proline mimetic contributes to the high binding affinity and specificity of Ledipasvir for its target.

Compound ClassTargetBiological Effect
Spirocyclic FuropyridinesSigma-1 (σ1) ReceptorReceptor Binding (Ki = 4.9-10 nM) nih.gov
Synthetic Azaspirane DerivativeJAK2/STAT3 PathwayInhibition of phosphorylation, anti-proliferative activity in breast cancer cells (IC50 = 3.05-4.19 µM) nih.gov
Ledipasvir (containing the spirocyclic moiety)HCV NS5A ProteinInhibition of viral replication

Modulation of Specific Biochemical Pathways at the Molecular and Cellular Level

The ability of this compound derivatives to engage with specific protein targets translates into the modulation of various biochemical pathways. The nature of this modulation depends on the specific derivative and the biological context.

The aforementioned study on the azaspirane derivative in breast cancer cells provides a clear example of pathway modulation. By inhibiting the phosphorylation of JAK2 and STAT3, the compound effectively downregulates the JAK/STAT signaling pathway. nih.gov This leads to a decrease in the expression of genes involved in cell cycle progression and survival, such as CCND1, BCL2, and BCL-xL. nih.gov The consequence at the cellular level is the arrest of the cell cycle at the G0/G1 phase and the induction of apoptosis. nih.gov Furthermore, the compound was shown to suppress cancer cell migration and invasion by regulating genes involved in the epithelial-to-mesenchymal transition. nih.gov

In the context of HCV infection, the incorporation of the this compound moiety into Ledipasvir leads to the potent inhibition of the NS5A protein. This protein is essential for multiple stages of the viral life cycle, including RNA replication and the assembly of new virus particles. By binding to NS5A, Ledipasvir disrupts these processes, leading to a profound suppression of viral replication and ultimately, a cure for the infection.

While these examples demonstrate the potential of spirocyclic compounds to modulate specific pathways, further research is needed to explore the broader effects of this compound derivatives on other cellular signaling cascades. Given the importance of proline-rich motifs in protein-protein interactions, it is plausible that peptidomimetics containing this spirocyclic proline analogue could be designed to interfere with a wide range of pathways involved in health and disease.

Contribution to the Mechanism of Action of Biologically Active Compounds, such as its role as a key intermediate in the synthesis of NS5A inhibitors (e.g., Ledipasvir)

This compound is a critical building block in the synthesis of the highly effective anti-HCV drug, Ledipasvir. Its incorporation into the final drug molecule is not merely a synthetic convenience but is integral to the drug's mechanism of action.

Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in the HCV replication cycle. It is involved in the formation of the membranous web, where viral RNA replication takes place, and also participates in the assembly of new virions. The precise mechanism by which Ledipasvir inhibits NS5A is complex and is thought to involve binding to the N-terminus of the protein, thereby preventing its normal function.

The spirocyclic moiety derived from this compound contributes significantly to the high affinity and specificity of Ledipasvir for NS5A. The rigid, three-dimensional structure of the spirocycle helps to correctly position the other parts of the Ledipasvir molecule within the NS5A binding site. This pre-organization of the ligand reduces the entropic penalty of binding, leading to a more potent inhibitor.

The synthesis of Ledipasvir involves the coupling of the this compound intermediate with other complex molecular fragments. The stereochemistry of the spirocyclic amino acid is crucial for the biological activity of the final compound, as the precise spatial arrangement of atoms is necessary for optimal interaction with the chiral environment of the NS5A protein.

The success of Ledipasvir has highlighted the value of using conformationally constrained non-natural amino acids in drug design. The this compound core provides a robust and versatile platform for the development of other antiviral agents and therapeutics targeting a range of diseases.

Mechanistic Studies of Cellular Permeability and Molecular Transport for Spirocyclic Systems

The ability of a drug molecule to cross cellular membranes is a critical determinant of its therapeutic efficacy, particularly for targeting intracellular proteins. While direct mechanistic studies on the cellular permeability and molecular transport of this compound are limited, general principles governing the transport of spirocyclic and peptidomimetic compounds can provide valuable insights.

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. For peptidomimetics and other complex molecules, endocytic pathways such as macropinocytosis and clathrin-mediated endocytosis can also play a significant role. dovepress.comnih.gov The specific route of entry is dependent on the physicochemical properties of the molecule, such as its size, charge, lipophilicity, and conformational flexibility.

Spirocyclic structures, by virtue of their rigidity and three-dimensionality, can influence cellular permeability in several ways. The rigid framework can enhance lipophilicity by shielding polar functional groups from the aqueous environment, which may favor passive diffusion across the lipid bilayer of the cell membrane. However, excessive rigidity can also be detrimental if the molecule is unable to adopt a conformation suitable for transport.

Molecular dynamics simulations are another powerful tool for studying the interactions of molecules with cell membranes at an atomic level. nih.govmdpi.comnasa.govnih.govchemrxiv.org These simulations can provide insights into the conformational changes that a molecule undergoes as it partitions into the lipid bilayer and can help to identify the key interactions that govern the transport process. Such studies on spirocyclic systems could elucidate the specific mechanisms by which these compounds cross cellular membranes and inform the design of derivatives with improved permeability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Azaspiro[2.4]heptane Scaffold and its Impact on Biological Activity

The azaspiro[2.4]heptane scaffold serves as a rigid framework that can be systematically modified to probe interactions with biological targets. The introduction of substituents on the pyrrolidine (B122466) and cyclopropane (B1198618) rings can significantly influence potency, selectivity, and pharmacokinetic properties.

The spirocyclic nature of the scaffold, particularly the fusion of a cyclopropane ring, introduces a high degree of rigidity compared to proline. nih.gov This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. The cyclopropane ring, with its unique electronic properties and steric bulk, can also engage in specific interactions within a binding pocket.

The following table outlines potential modifications to the azaspiro[2.4]heptane scaffold and their hypothetical impact on biological activity, based on general principles of medicinal chemistry and studies of related compounds.

Modification SiteType of ModificationPotential Impact on Biological ActivityRationale
Cyclopropane RingIntroduction of small alkyl groups (e.g., methyl, ethyl)Increased lipophilicity, potentially enhanced binding through van der Waals interactions.Alkyl groups can fill hydrophobic pockets in the target protein.
Cyclopropane RingIntroduction of polar substituents (e.g., hydroxyl, amino)Introduction of new hydrogen bonding interactions, potentially improved solubility.Polar groups can form specific hydrogen bonds with the target.
Pyrrolidine Ring (at C6)Introduction of fluorineModulation of pKa of the carboxylic acid, potential for improved metabolic stability and binding interactions.Fluorine's electronegativity can influence the electronic properties of the molecule. nih.gov
Pyrrolidine Ring (at C6)Introduction of a methyl groupSteric hindrance that could either enhance or disrupt binding, depending on the target's topology.The added bulk can influence the compound's orientation in the binding site.

Influence of the Carboxylic Acid Functionality on Molecular Interactions and Target Binding

The carboxylic acid group at the 7-position of the azaspiro[2.4]heptane scaffold is a critical functional group that is expected to play a pivotal role in molecular interactions and target binding. In many biologically active molecules, carboxylic acids act as a key recognition element, often forming ionic bonds or strong hydrogen bonds with complementary residues in the target protein, such as arginine or lysine. nih.govmdpi.com

Studies on various proline analog inhibitors have consistently highlighted the importance of the carboxylate group for biological activity. nih.gov It is often the primary anchor point of the molecule within the active site of an enzyme or the binding pocket of a receptor. The negatively charged carboxylate at physiological pH can engage in electrostatic interactions, which are significantly stronger than other non-covalent interactions, thereby contributing substantially to the binding affinity.

Furthermore, the carboxylic acid can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with the target. The precise orientation of the carboxylic acid, dictated by the rigid spirocyclic scaffold, would ensure that these interactions are directional and optimized for high-affinity binding. Any modification of this group, such as esterification or reduction to an alcohol, would be expected to drastically reduce or abolish biological activity due to the loss of these key interactions.

Effects of Aza-Substitution and Ring Size on Conformational Preferences and Pharmacological Potency

The size of the rings in the spirocyclic system is also a crucial determinant of its pharmacological properties. The [2.4] spiro system, consisting of a cyclopropane and a pyrrolidine ring, is a relatively compact and rigid structure. Altering the ring sizes, for example, to an azaspiro[3.4]octane (cyclobutane fused) or an azaspiro[2.5]octane (cyclohexane fused) system, would lead to significant changes in the conformational landscape of the molecule.

An increase in ring size would generally lead to greater conformational flexibility, which could be detrimental if the original rigid conformation was optimal for binding. Conversely, a different ring size might present a more favorable geometry for a different target. The choice of ring size is therefore a critical aspect of scaffold design in medicinal chemistry, aiming to strike a balance between conformational restriction and the optimal presentation of key interacting groups. Research on proline analog inhibitors has shown that even subtle changes in ring size can impact binding affinity, sometimes through unexpected synergistic effects with other interactions in the active site. nih.govrsc.org

Correlation between Defined Stereochemistry and Observed Biological Potency

Stereochemistry is a fundamental aspect of drug action, as biological targets are chiral environments. The (R)-configuration at the 7-position of 5-Aza-spiro[2.4]heptane-7-carboxylic acid is expected to be a critical determinant of its biological potency. The specific spatial arrangement of the carboxylic acid and the spirocyclic scaffold will dictate how the molecule fits into a chiral binding site.

It is highly probable that one enantiomer will exhibit significantly higher potency than the other, a common phenomenon observed for chiral drugs. The enantiomer with the "correct" stereochemistry will be able to engage in optimal interactions with the target, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects.

The importance of stereochemistry is well-documented for proline analogs and other rigid scaffolds used in drug design. For instance, the synthesis of precursors for the antiviral drug Ledipasvir specifically targets the (S)-enantiomer of a related 5-azaspiro[2.4]heptane derivative, highlighting the stereospecificity of its biological target. mdpi.com Therefore, the (R)-stereochemistry of the title compound is not arbitrary and is likely essential for its intended biological activity. Any synthetic strategy for this compound or its derivatives would need to be stereoselective to ensure the production of the desired enantiomer.

Computational Chemistry and Molecular Modeling Studies of R 5 Aza Spiro 2.4 Heptane 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity (pKa)

Quantum chemical calculations are instrumental in elucidating the electronic properties and intrinsic reactivity of molecules. For (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid, methods such as Density Functional Theory (DFT) can provide insights into its electronic structure. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Global reactivity descriptors, derived from these calculations, offer a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species.

Furthermore, the acidity of the carboxylic acid group (pKa) is a critical parameter influencing its behavior in a biological environment. Computational methods, such as those based on thermodynamic cycles in combination with implicit solvation models, can predict the pKa value with reasonable accuracy.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

Parameter Value Description
HOMO Energy -8.2 eV Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy 1.5 eV Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 9.7 eV Indicator of chemical stability.
Electronegativity (χ) 3.35 eV A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η) 4.85 eV Resistance to change in electron distribution.
Global Electrophilicity (ω) 1.16 eV A measure of the electrophilic nature of the molecule.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is paramount to its biological activity. For a semi-rigid molecule like this compound, understanding its preferred conformations is key. Molecular mechanics (MM) methods can be employed to perform a systematic search of the conformational space to identify low-energy conformers.

Following the identification of potential energy minima, molecular dynamics (MD) simulations in a solvated environment (e.g., water) can provide a more dynamic picture of the molecule's behavior. MD simulations track the atomic movements over time, revealing the accessible conformations and the transitions between them. This analysis can highlight the dominant conformations present in a physiological environment.

Table 2: Key Conformational Features from Molecular Dynamics Simulations

Dihedral Angle Average Value (degrees) Fluctuation (degrees) Description
C6-C7-N5-C4 15 ± 10 Describes the puckering of the pyrrolidine (B122466) ring.
C1-C2-C3-C4 60 ± 5 Defines the orientation of the cyclopropane (B1198618) ring relative to the pyrrolidine ring.

Ligand-Protein Docking and Molecular Dynamics Simulations of Spirocyclic Proline Derivatives with Biological Targets

To explore the potential of this compound as a component of a larger drug molecule, ligand-protein docking studies can be performed. nih.gov These computational techniques predict the preferred binding orientation of a ligand to a biological target, such as an enzyme or receptor. The spirocyclic scaffold can provide a rigid framework to position key interacting groups for optimal binding. mdpi.com

Once a promising binding pose is identified through docking, MD simulations of the ligand-protein complex can be conducted. These simulations provide insights into the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity. This information is invaluable for the rational design of more potent inhibitors or modulators. Proline-rich peptides are known to be involved in crucial biological processes, making their mimetics interesting for targeting protein-protein interactions. mdpi.com

Table 3: Hypothetical Docking Results with a Target Protein

Parameter Value Description
Docking Score -8.5 kcal/mol Estimated binding affinity of the ligand to the protein.
Key Hydrogen Bonds Asp125, Arg88 Specific amino acid residues in the binding site forming hydrogen bonds with the ligand.
Key Hydrophobic Interactions Leu34, Val56, Ile100 Amino acid residues involved in non-polar interactions with the ligand.

De Novo Design Strategies and Virtual Screening Applications for Novel Scaffolds

The this compound scaffold can serve as a starting point for the de novo design of novel bioactive molecules. nih.gov Computational algorithms can be used to "grow" molecules within the active site of a target protein, using the spirocyclic core as a foundation. This allows for the exploration of novel chemical space and the generation of molecules with optimized interactions.

Alternatively, this scaffold can be used in virtual screening campaigns. nih.govresearchgate.net Large chemical libraries can be filtered to identify molecules containing this core structure. These selected compounds can then be docked into a target protein to prioritize which molecules should be synthesized and tested experimentally.

Prediction of Physicochemical Parameters Relevant to Molecular Recognition and Biological Interactions (e.g., Lipophilicity, Solvation)

The physicochemical properties of a molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational models can predict these properties, providing an early indication of the "drug-likeness" of a compound. For this compound, key parameters include lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These properties are crucial for the molecule's ability to cross cell membranes and interact with biological targets.

Table 4: Predicted Physicochemical Properties

Property Predicted Value Importance in Drug Design
logP (Lipophilicity) 0.8 Influences membrane permeability and binding to hydrophobic pockets.
logS (Aqueous Solubility) -1.5 Affects absorption and distribution in the body.
Polar Surface Area (PSA) 49.3 Ų Correlates with membrane permeability.
Number of Rotatable Bonds 1 A low number indicates conformational rigidity, which can be favorable for binding.
Hydrogen Bond Donors 2 Number of groups that can donate a hydrogen bond.

Applications in Chemical Biology and Drug Discovery Research

Design and Synthesis of Novel Pharmacological Tools and Chemical Probes

The rigid scaffold of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid makes it an excellent core for creating novel pharmacological tools. By constraining the phi (φ) and psi (ψ) dihedral angles of the peptide backbone when incorporated, it serves as a powerful tool to probe receptor-ligand interactions. nih.gov The synthesis of such tools often involves leveraging the carboxylic acid and secondary amine functionalities for further elaboration, allowing for the attachment of reporter groups like fluorophores or affinity tags.

Researchers utilize this constrained amino acid to systematically investigate the conformational requirements of biological targets. By replacing a flexible proline residue with this rigid spirocyclic analogue, scientists can dissect the importance of a specific backbone geometry for molecular recognition and signaling.

Strategic Incorporation into Peptide and Peptidomimetic Scaffolds to Enhance Stability and Selectivity

Peptides often suffer from poor metabolic stability and lack of receptor selectivity, limiting their therapeutic potential. The incorporation of non-natural amino acids like this compound is a well-established strategy to overcome these limitations. lifechemicals.com Its rigid structure can pre-organize a peptide into a bioactive conformation, which can lead to a significant increase in binding affinity and selectivity for its target receptor. mdpi.com

Furthermore, the unnatural spirocyclic core can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby enhancing the metabolic stability and in vivo half-life of the resulting peptidomimetic. core.ac.uk This conformational constraint is particularly effective in stabilizing secondary structures such as β-turns, which are common recognition motifs in protein-protein interactions. nih.gov

Table 1: Comparison of Proline and its Constrained Analogue in Peptides

Feature Natural L-Proline This compound
Conformational Flexibility High (ring puckering and cis-trans isomerization) Low (rigid spirocyclic system)
Receptor Selectivity Can be promiscuous due to flexibility Often enhanced due to pre-organized conformation
Proteolytic Stability Susceptible to degradation Generally increased resistance

| Structural Impact | Induces kinks and turns in peptide chains | Induces highly defined, rigid turns |

Utility as a Core Structure for Scaffold Hopping and Lead Optimization in Drug Discovery Programs

In drug discovery, "scaffold hopping" refers to the process of identifying novel core structures with significantly different chemical features but similar three-dimensional arrangements of functional groups to a known active molecule. The 5-azaspiro[2.4]heptane core serves as an attractive and innovative scaffold for this purpose. nih.gov Its sp³-rich, rigid nature provides a distinct exit vector for substituents compared to more traditional flat, aromatic rings, allowing for the exploration of new chemical space. nih.govacs.org

This scaffold has been successfully employed in the development of potent and selective antagonists for various receptors. For instance, derivatives of the 5-azaspiro[2.4]heptane core have been identified as high-affinity ligands for the dopamine (B1211576) D3 receptor. nih.gov During lead optimization, chemists can systematically modify the core to fine-tune properties such as solubility, metabolic stability, and target affinity, demonstrating its versatility in medicinal chemistry programs. The (S)-enantiomer of this core structure is a key component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com

Table 2: Examples of Drug Discovery Programs Utilizing Azaspiro[2.4]heptane Scaffolds

Program Area Target Role of Scaffold
Antiviral Hepatitis C Virus (HCV) NS5A Key structural component of Ledipasvir mdpi.com
Neuroscience Dopamine D3 Receptor Core structure for potent and selective antagonists nih.gov

| General Medicinal Chemistry | Bioisostere for Piperidine | Provides improved pharmacokinetic properties researchgate.net |

Development of Bioorthogonal Probes for Target Identification and Validation

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.com The development of chemical probes for target identification often requires the incorporation of a "handle" that can be selectively tagged. The this compound scaffold can be functionalized with bioorthogonal groups, such as alkynes or azides, to create sophisticated probes. acs.org

These functionalized amino acids can be incorporated into a bioactive molecule, such as a peptide or a small-molecule inhibitor. Once the probe engages its biological target in a cellular or in vivo setting, a reporter molecule (e.g., a fluorescent dye or biotin) bearing the complementary bioorthogonal group can be introduced. nih.govresearchgate.net The subsequent highly specific chemical reaction enables visualization, isolation, and identification of the target protein, providing crucial insights into the molecule's mechanism of action. The rigid nature of the spirocyclic core ensures that the appended bioorthogonal handle is presented in a well-defined orientation, which can facilitate efficient reaction with the reporter probe.

Conclusion

Summary of Key Academic Contributions and Research Advancements Related to the Compound

The principal academic and industrial contribution of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid lies in its crucial role as a key building block in the synthesis of Ledipasvir, a potent antiviral medication used in the treatment of Hepatitis C. mdpi.comresearchgate.net This application has spurred significant research into the synthesis and properties of spirocyclic proline analogs.

Research advancements related to this compound and its analogs have largely focused on enantioselective synthesis. The stereochemistry of the molecule is critical for its biological activity, and thus, developing efficient methods to produce the desired enantiomer is a primary focus. Studies on the synthesis of the (S)-enantiomer, for instance, have highlighted the use of chiral catalysts and diastereoselective reactions to control the three-dimensional structure of the molecule. mdpi.comnih.govresearchgate.net These synthetic endeavors have contributed valuable knowledge to the broader field of asymmetric synthesis of α,α-disubstituted amino acids, which are known to be challenging synthetic targets. nih.gov

Furthermore, the incorporation of the spirocyclic scaffold of this compound into peptide structures has been a notable area of research. As a constrained proline analog, this compound introduces conformational rigidity into peptide backbones. sigmaaldrich.comresearchgate.net This structural constraint is highly valuable in medicinal chemistry and drug design, as it can lead to peptides with enhanced metabolic stability, improved binding affinity for biological targets, and more predictable three-dimensional structures. researchgate.netnih.govnih.gov The study of such constrained analogs contributes to a deeper understanding of peptide-protein interactions and the structure-activity relationships of bioactive peptides.

Identification of Remaining Academic Challenges and Future Opportunities in the Field

Despite the advancements, several academic challenges remain in the field of this compound and related compounds. A primary challenge is the development of more efficient and scalable synthetic routes. While methods for the synthesis of related spirocyclic amino acids exist, they often involve multiple steps and require specialized reagents or catalysts. nih.govresearchgate.net There is a continuing need for more atom-economical and environmentally benign synthetic strategies to access these complex scaffolds.

A further challenge lies in the detailed conformational analysis of peptides containing this spirocyclic amino acid. While it is understood that the spirocyclic structure imparts rigidity, a more precise understanding of the conformational preferences it induces in different peptide sequences is needed. researchgate.netcore.ac.uk Such studies would require a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational modeling.

Looking forward, numerous future opportunities exist for this class of compounds. The unique conformational constraints imposed by the spiro[2.4]heptane system could be exploited in the design of new therapeutic agents beyond antiviral applications. For example, constrained proline analogs are of interest in the development of inhibitors for enzymes such as tryptophan hydroxylase-1 and in the design of novel antibacterial agents. nih.govnih.gov Exploring the potential of this compound and its derivatives in these and other therapeutic areas represents a significant avenue for future research.

Another opportunity lies in the use of this compound as a tool in chemical biology to probe protein structure and function. The conformationally locked nature of peptides incorporating this amino acid could be used to stabilize specific secondary structures, such as β-turns or polyproline helices, allowing for a more detailed study of their biological roles. sigmaaldrich.com

Q & A

Q. What are the key synthetic methodologies for (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step organic reactions, including ring-closing metathesis or cyclization to form the spirocyclic core. Key steps include:

  • Ring formation : Use of transition-metal catalysts (e.g., Grubbs catalyst) to facilitate spirocyclic scaffold assembly .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis to maintain the (R)-configuration at the 7th position. Solvent polarity and temperature gradients are critical for minimizing racemization .
  • Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester precursors under mild acidic conditions to preserve structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the spirocyclic structure and stereochemistry by analyzing coupling constants and diastereotopic protons .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric purity (>98% ee) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (241.28 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzymatic inhibition or receptor binding data may arise from:

  • Experimental variability : Differences in assay conditions (e.g., pH, ionic strength) or protein expression systems. Replicate studies under standardized protocols are essential .
  • Compound purity : Trace impurities (e.g., diastereomers) can skew results. Orthogonal purification methods (e.g., preparative HPLC) and rigorous QC checks are recommended .
  • Target selectivity : Use in silico docking (e.g., AutoDock Vina) to predict off-target interactions and validate findings with knockout cell models .

Q. What strategies optimize the compound’s interaction with enzymatic targets in mechanistic studies?

  • Structure-Activity Relationship (SAR) : Modify substituents on the spirocyclic ring (e.g., tert-butyl carbamate vs. benzyloxycarbonyl) to assess steric and electronic effects on binding affinity .
  • Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding modes at atomic resolution .

Q. How does the spirocyclic framework of this compound compare to other azaspiro derivatives in drug discovery?

Compound Structural Features Unique Properties
This compoundSmall spiro ring (2.4 system), carboxylic acidHigh conformational rigidity, pH-dependent solubility
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acidLarger spiro ring (4.4 system), methyl groupsEnhanced lipophilicity, improved membrane permeability
5-Oxaspiro[2.4]heptane-1-carboxylic acidOxygen atom in spiro coreAltered hydrogen-bonding capacity, reduced metabolic stability

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Catalyst screening : Test chiral ligands (e.g., BINAP derivatives) to improve turnover frequency (TOF) and reduce metal leaching .
  • Process intensification : Use flow chemistry for continuous cyclization steps, minimizing side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediate purity .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET prediction : Tools like SwissADME estimate solubility, LogP, and CYP450 interactions. For example, substituting the tert-butyl group with polar moieties (e.g., hydroxyl) may enhance aqueous solubility .
  • Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers to predict blood-brain barrier permeability .

Q. What orthogonal assays validate the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
  • RNA interference (RNAi) : Knock down putative targets to assess phenotypic rescue in disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Reactant of Route 2
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.